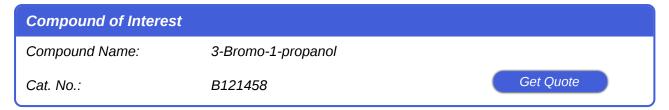


Spectroscopic Profile of 3-Bromo-1-propanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Bromo-1-propanol** (CAS No: 627-18-9), a valuable building block in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by standardized experimental protocols and visual workflows to aid in its identification and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **3-Bromo-1-propanol**, providing a clear reference for spectral interpretation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
3.79	Triplet	6.3	2H	HO-CH ₂ -
3.56	Triplet	6.6	2H	Br-CH ₂ -
2.07	Quintet	6.4	2H	-CH2-CH2-
1.85	Singlet	-	1H	-OH

Solvent: CDCl₃, Instrument Frequency: 90 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
60.9	CH ₂ -OH
35.5	Br-CH ₂ -CH ₂ -
32.1	CH ₂ -Br

Solvent: CDCl₃, Instrument Frequency: 22.63 MHz

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3340	Strong, Broad	O-H Stretch (Alcohol)
2950	Medium	C-H Stretch (Aliphatic)
1430	Medium	C-H Bend (Scissoring)
1060	Strong	C-O Stretch (Primary Alcohol)
650	Strong	C-Br Stretch

Sample Preparation: Neat (Liquid Film)



Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
138 / 140	~1:1	[M] ⁺ (Molecular Ion, presence of Br isotopes)
121 / 123	Moderate	[M-OH]+
57	High	[C4H9]+ or [C3H5O]+
41	High	[C₃H₅]+ (Allyl cation)
31	Base Peak	[CH₂OH]+

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A solution of **3-Bromo-1-propanol** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
- Internal Standard: A small amount of tetramethylsilane (TMS) is typically added to the solvent to serve as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are acquired on a suitable NMR spectrometer (e.g., 90 MHz or higher for ¹H). For a standard ¹H spectrum, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.



 Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum.
 Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample like 3-Bromo-1-propanol, the simplest
 method is to place a single drop of the liquid between two potassium bromide (KBr) or
 sodium chloride (NaCl) salt plates. The plates are then gently pressed together to form a thin
 liquid film.
- Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric water and carbon dioxide.
- Sample Spectrum: The salt plates with the sample are placed in the sample holder of the FTIR spectrometer. The infrared spectrum is then recorded over a typical range of 4000-400 cm⁻¹.
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to produce the final transmittance or absorbance spectrum. Peak positions and intensities are then identified.

Mass Spectrometry (MS)

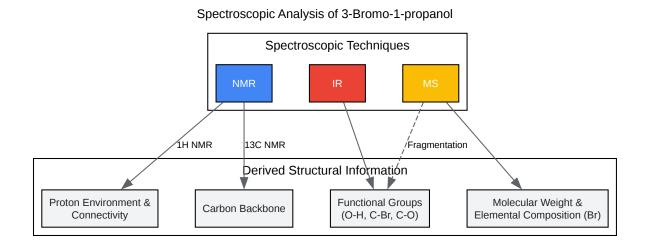
- Sample Introduction: For a volatile liquid such as **3-Bromo-1-propanol**, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection using a heated inlet.
- Ionization: Electron Ionization (EI) is a common method for small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).



 Detection and Spectrum Generation: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key feature to look for in the spectrum.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical relationships in the spectroscopic analysis of **3-Bromo-1-propanol**.

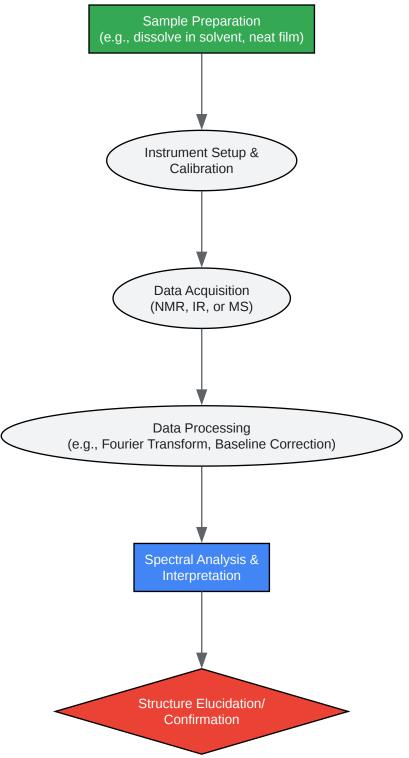


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Spectroscopic Techniques and Derived Information



General Experimental Workflow for Spectroscopic Analysis



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General Experimental Workflow







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